molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0

[(2R,3R)-3-phenyloxiran-2-yl]methanol

Cat. No.: B12831622
CAS No.: 91465-28-0
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-BDAKNGLRSA-N
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Description

Importance of Enantiopure Epoxide-Containing Building Blocks in Modern Organic Synthesis

Enantiopure epoxides, also known as chiral oxiranes, are indispensable building blocks in the field of modern organic synthesis. annualreviews.orgnumberanalytics.com These three-membered cyclic ethers contain significant ring strain, which makes them highly reactive and susceptible to ring-opening reactions with a wide variety of nucleophiles. wikipedia.orgnumberanalytics.com This reactivity, coupled with their inherent chirality, allows for the stereospecific introduction of new functional groups, making them exceptionally versatile intermediates. numberanalytics.comencyclopedia.pub

The importance of enantiopure epoxides is particularly pronounced in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govlibretexts.org A single enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. libretexts.org Consequently, the ability to synthesize molecules in an optically pure form is paramount. annualreviews.org Chiral epoxides serve as key precursors in the asymmetric synthesis of a vast array of complex and biologically active compounds, including anticancer agents like Taxol, antibiotics, and cardiovascular drugs. numberanalytics.comnih.govwikipedia.org Their utility stems from their capacity to be transformed into other crucial chiral synthons such as diols, amino alcohols, and ethers with predictable stereochemical outcomes. numberanalytics.comwikipedia.orgnumberanalytics.com

The Unique Role of [(2R,3R)-3-phenyloxiran-2-yl]methanol as a Chiral Bifunctional Intermediate

Among the vast library of chiral epoxides, this compound holds a position of particular significance. This compound, also known as (2R,3R)-3-Phenylglycidol, possesses two key functional groups within its structure: a trans-substituted epoxide ring and a primary alcohol (hydroxymethyl group). This bifunctional nature allows for a diverse range of selective chemical transformations, making it a highly valuable and versatile intermediate in multi-step syntheses.

The epoxide ring can undergo regioselective and stereospecific nucleophilic attack, while the primary alcohol can be oxidized or used as a nucleophile itself. This dual reactivity enables chemists to construct complex molecular architectures with precise control over stereochemistry. For instance, this compound is a crucial precursor in the synthesis of the side chain of the prominent anticancer drug, Taxol. It is also a key starting material for the synthesis of diltiazem, a calcium channel blocker used to treat hypertension and angina. google.com Its enantiomer, (2S,3S)-3-phenyloxiran-2-ylmethanol, is used to derive precursors for pseudoephedrine. researchgate.net

Below are the key chemical and physical properties of this compound.

Interactive Table: Properties of this compound

PropertyValueSource
CAS Number 98819-68-2 nih.govchemscene.com
Molecular Formula C₉H₁₀O₂ chemscene.comnih.gov
Molecular Weight 150.17 g/mol nih.govchemscene.com
Appearance Solid-
SMILES OC[C@H]1O[C@@H]1C2=CC=CC=C2 chemscene.com
Topological Polar Surface Area 32.8 Ų nih.gov
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 2 chemscene.com

Historical Context and Evolution of Chiral Epoxide Chemistry

The development of methods for synthesizing chiral epoxides has been a major focus of chemical research for decades. numberanalytics.com A watershed moment in this field was the discovery of the Katsuki-Sharpless Asymmetric Epoxidation in 1980 by T. Katsuki and K. Barry Sharpless. organicreactions.org This reaction provided, for the first time, a highly reliable and predictable method for converting primary and secondary allylic alcohols into chiral epoxides with excellent enantioselectivity, often exceeding 90-98% enantiomeric excess. libretexts.orgorganicreactions.orgoregonstate.edu

The Sharpless epoxidation utilizes a catalyst system formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide serving as the oxidant. wikipedia.orgnumberanalytics.com A key feature of this reaction is that the choice of the chiral tartrate enantiomer, either (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized, allowing for the selective synthesis of either epoxide enantiomer. oregonstate.edu This breakthrough revolutionized asymmetric synthesis and made previously scarce chiral epoxides readily accessible. wikipedia.orgnumberanalytics.com The profound impact of this work on organic chemistry was recognized when K. Barry Sharpless was jointly awarded the Nobel Prize in Chemistry in 2001 for his work on chirally catalysed oxidation reactions. wikipedia.orgoregonstate.edu Following this, other powerful methods like the Jacobsen-Katsuki and Shi epoxidations were developed, further expanding the toolkit for asymmetric epoxidation. wikipedia.orgencyclopedia.pub

Scope and Objectives of Academic Research on this compound

Academic and industrial research concerning this compound has primarily focused on its application as a strategic building block in the total synthesis of complex, biologically active molecules. The principal objective is to leverage its defined stereochemistry and bifunctionality to construct challenging target structures efficiently and stereoselectively.

A significant body of research details its use in synthesizing key pharmaceutical agents. For example, studies have demonstrated its role as a starting material for the side chain of Taxol, a vital anticancer drug. This involves the Sharpless asymmetric epoxidation of trans-cinnamyl alcohol to generate the chiral epoxy alcohol, followed by a series of regioselective ring-opening and functional group manipulations. Similarly, research has outlined its use in the stereospecific synthesis of the cardiovascular drug diltiazem. google.com

Further research explores the scope of its reactivity, particularly the regioselective opening of the epoxide ring under various conditions to yield different valuable intermediates. nih.gov For instance, the reaction with different nucleophiles can be directed to attack either the C-2 or C-3 position of the oxirane ring, leading to the formation of distinct regioisomers that are precursors to different families of compounds. The development of new synthetic routes that utilize this chiral intermediate to access novel analogues of known drugs or other potentially bioactive compounds remains an active area of investigation. nih.gov

Table: Key Synthetic Applications of this compound

Target Molecule/ClassTherapeutic AreaKey Transformation
Taxol Side Chain AnticancerRegioselective epoxide ring-opening.
Diltiazem Cardiovascular (Calcium Channel Blocker)Asymmetric epoxidation followed by ring-opening and cyclization. google.com
Pseudoephedrine Analogues DecongestantDerivatization via its enantiomer, demonstrating utility. researchgate.net
Chiral Amino Alcohols Synthetic IntermediatesNucleophilic ring-opening of the epoxide with amine nucleophiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91465-28-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

[(2R,3S)-3-phenyloxiran-2-yl]methanol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1

InChI Key

PVALSANGMFRTQM-BDAKNGLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Origin of Product

United States

Asymmetric Synthetic Methodologies for 2r,3r 3 Phenyloxiran 2 Yl Methanol

Catalytic Asymmetric Epoxidation Strategies

Catalytic asymmetric epoxidation represents one of the most powerful transformations in synthetic chemistry, providing access to chiral epoxides from prochiral alkenes. acs.orgnih.gov The primary precursor for [(2R,3R)-3-phenyloxiran-2-yl]methanol is (E)-cinnamyl alcohol. The challenge lies in controlling the stereochemistry of the epoxidation of the double bond to yield the desired (2R,3R) configuration. Both metal-based and organocatalytic systems have been developed to achieve this transformation with high levels of enantioselectivity.

Metal-catalyzed systems are renowned for their high efficiency and selectivity in asymmetric epoxidation. The Sharpless and Jacobsen-Katsuki epoxidations are seminal examples, though they apply to different substrate classes. wikipedia.orgopenochem.orgwikipedia.org

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) is exceptionally well-suited for this synthesis as it is specifically designed for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgchem-station.com The reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)4) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. chem-station.comresearchgate.net The presence of the allylic hydroxyl group is crucial, as it coordinates to the titanium center, directing the oxidant to a specific face of the alkene and thereby controlling the stereochemistry of the resulting epoxide. organic-chemistry.orgyoutube.com

Conversely, the Jacobsen-Katsuki epoxidation is complementary to the Sharpless method, primarily enabling the enantioselective epoxidation of unfunctionalized cis-disubstituted and conjugated alkenes using a chiral manganese(III)-salen complex. wikipedia.orgopenochem.orgorganic-chemistry.org While not the primary method for allylic alcohols, its development spurred significant advances in asymmetric catalysis. acsgcipr.org

In metal-catalyzed epoxidation, the design of the chiral ligand is paramount for achieving high enantiocontrol.

Sharpless Epoxidation: The stereochemical outcome of the Sharpless epoxidation is dictated by the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand used. youtube.com For the synthesis of this compound from (E)-cinnamyl alcohol, the use of L-(+)-diethyl tartrate ((+)-DET) directs the epoxidation to deliver the (2R,3R) epoxide. youtube.comyoutube.com Optimization often involves the use of molecular sieves to remove water, which can deactivate the catalyst, thus allowing for the use of catalytic amounts of the titanium complex and chiral ligand. chem-station.comyoutube.com Further optimization has shown that using cumene (B47948) hydroperoxide as the oxidant can lead to higher enantiomeric excesses (ee) for certain substrates. nih.gov

Jacobsen-Katsuki Epoxidation: Enantiocontrol in this system stems from the C2-symmetric salen-type ligand, which creates a chiral environment around the manganese center. wikipedia.orgopenochem.org The steric and electronic properties of the salen ligand can be fine-tuned to optimize selectivity for different substrates. wikipedia.org

Other Metal Systems: Research into other metal catalysts has sought to broaden the scope and improve efficiency. For instance, tungsten-bishydroxamic acid complexes have been shown to catalyze the asymmetric epoxidation of allylic alcohols, including cinnamyl alcohol, using aqueous hydrogen peroxide as a green oxidant. acs.org Similarly, titanium salalen complexes have been developed for the highly syn-selective epoxidation of chiral terminal allylic alcohols, further expanding the toolbox for stereocontrolled synthesis. nih.gov

Table 1: Selected Metal-Catalyzed Asymmetric Epoxidation Results for Cinnamyl Alcohol

This table summarizes the performance of various metal-catalyzed systems in the asymmetric epoxidation of cinnamyl alcohol, the direct precursor to this compound.

Catalyst SystemOxidantYield (%)Enantiomeric Excess (ee, %)Reference
Ti(OiPr)₄ / L-(+)-DETTBHPHigh90-95 researchgate.net
Tungsten-Bishydroxamic AcidH₂O₂8794 acs.org
Ti(OiPr)₄ / L-(+)-DETCumene HydroperoxideNot specified>99 nih.gov

While powerful, metal-catalyzed systems have specific substrate requirements and limitations.

Sharpless Epoxidation: The SAE has a broad substrate scope for primary and secondary allylic alcohols. wikipedia.org However, the reactivity and selectivity can be influenced by the substitution pattern of the alkene. Cinnamyl alcohol and its derivatives are generally good substrates, but have been noted as being less reactive than some aliphatic allylic alcohols. researchgate.netacs.org Z-disubstituted allylic alcohols are known to be less reactive and give lower enantioselectivity compared to their E-isomers. chem-station.com

Jacobsen-Katsuki Epoxidation: The primary limitation of the Jacobsen system in this context is its preference for unfunctionalized alkenes, making it less suitable for allylic alcohols where the directing effect of the hydroxyl group is desired. openochem.orgacsgcipr.org It shows high enantioselectivity for cyclic and acyclic cis-1,2-disubstituted alkenes, whereas trans-1,2-disubstituted alkenes, like cinnamyl alcohol, are poor substrates for the original Jacobsen catalysts. wikipedia.org

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic and expensive metals. nih.gov These methods often operate under mild conditions and show broad functional group tolerance.

Shi Epoxidation: This method utilizes a chiral ketone, typically derived from D-fructose, to catalyze the epoxidation of alkenes with potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. wikipedia.orgorganic-chemistry.org The reaction is effective for trans-disubstituted and trisubstituted alkenes, making it a potential route for the epoxidation of precursors to the target molecule. wikipedia.orgsigmaaldrich.com

Iminium Salt Catalysis: This strategy involves the reaction of an α,β-unsaturated aldehyde (such as cinnamaldehyde) with a chiral secondary amine catalyst to form a transient chiral iminium ion. rsc.org Subsequent reaction with an oxidant, like hydrogen peroxide, leads to the formation of the chiral epoxide. princeton.edu After the reaction, the resulting epoxy aldehyde can be reduced to the corresponding epoxy alcohol, this compound.

Chiral Cinchona Alkaloids: Derivatives of Cinchona alkaloids, such as quinine (B1679958) and quinidine, can function as highly effective phase-transfer catalysts (PTCs) for asymmetric epoxidation. nih.gov These catalysts facilitate the reaction between an enolate, formed under basic conditions, and an oxidant like aqueous sodium hypochlorite (B82951) (bleach), controlling the facial selectivity of the epoxidation. nih.gov

The success of organocatalytic methods hinges on rational catalyst design based on a clear understanding of the reaction mechanism.

Shi Epoxidation: The active oxidizing species is a chiral dioxirane, generated in situ from the reaction of the ketone catalyst and Oxone. organic-chemistry.org The catalyst is designed with a rigid carbohydrate backbone and bulky protecting groups. This structure shields one face of the dioxirane, forcing the alkene to approach from the less hindered face, thereby ensuring high enantioselectivity. wikipedia.orgorganic-chemistry.org

Iminium Salt Catalysis: The mechanism proceeds through the formation of a chiral enamine after the initial iminium ion formation. princeton.edu The stereochemistry is set during the nucleophilic attack of the peroxide onto the β-carbon of the enamine, which is directed by the chiral scaffold of the amine catalyst. A subsequent intramolecular S_N2 reaction forms the oxirane ring and regenerates the catalyst. princeton.edu Catalyst design focuses on bulky substituents that effectively block one face of the enamine intermediate.

Cinchona Alkaloid Catalysis: In phase-transfer catalysis, the quaternary ammonium (B1175870) salt of the Cinchona alkaloid forms a tight ion pair with the enolate of the substrate. nih.gov The rigid, well-defined structure of the alkaloid provides a chiral environment that dictates the trajectory of the incoming oxidant, leading to enantioselective epoxidation. Computational studies help to rationalize the catalyst-substrate interactions and predict the stereochemical outcome. nih.gov

Table 2: Organocatalytic Asymmetric Epoxidation of Cinnamaldehyde

This table highlights results for the organocatalytic epoxidation of cinnamaldehyde, which can be subsequently reduced to form the target epoxy alcohol.

Catalyst SystemOxidantYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Pyrrolidine Derivative (Iminium Catalysis)H₂O₂Good92 rsc.org

A significant advantage of many organocatalytic systems is their potential for recycling and their alignment with the principles of green chemistry. bme.hu

Catalyst Immobilization: A common strategy for catalyst recycling is heterogenization, which involves immobilizing the homogeneous organocatalyst onto a solid support, such as a polymer or silica (B1680970) gel. bme.hucnr.it This allows the catalyst to be easily separated from the reaction mixture by simple filtration or centrifugation and reused in subsequent batches. bme.hu For example, ketone catalysts for epoxidation have been adsorbed onto fluorinated supports, and Cinchona alkaloid catalysts have been incorporated into polymer microgels. cnr.itresearchgate.net

Sustainable Solvents and Oxidants: The drive for sustainability also encourages the use of environmentally benign solvents and reagents. Many organocatalytic epoxidations can be performed in less harmful solvents, such as ethanol/water mixtures, instead of traditional chlorinated hydrocarbons. rsc.org The use of aqueous hydrogen peroxide as the terminal oxidant is particularly attractive as it is inexpensive and produces only water as a byproduct, enhancing the atom economy and environmental profile of the synthesis. acs.orglibretexts.org

Membrane Filtration: An alternative to immobilization on solid supports is attaching the catalyst to a larger soluble core, such as a polymer. The catalyst remains in the homogeneous phase during the reaction, but can be separated afterward using techniques like organic solvent nanofiltration, allowing for its recovery and reuse. bme.hu

Enantioselective Epoxidation with Other Emerging Catalyst Systems (e.g., N,N'-dioxide/ScIII complexes)

While titanium and vanadium systems are well-established for the asymmetric epoxidation of allylic alcohols, research continues to produce novel catalysts with improved characteristics, such as higher efficiency, broader substrate scope, and the use of environmentally benign oxidants.

One notable emerging class of catalysts involves chiral N,N'-dioxide ligands complexed with Lewis acidic metal ions, such as Scandium(III). researchgate.net These complexes have proven effective in the catalytic asymmetric epoxidation of various unsaturated systems using hydrogen peroxide as the oxidant. For instance, a chiral N,N'-dioxide-Sc(OTf)₃ complex has been successfully applied to the epoxidation of electron-deficient enynes, selectively oxidizing the alkene moiety with excellent enantioselectivity. researchgate.net While a direct application on cinnamyl alcohol to produce this compound with this specific scandium catalyst is not extensively documented in the provided sources, the principle demonstrates a powerful strategy. The N,N'-dioxide ligand creates a chiral environment around the metal center, which then activates the oxidant and directs its transfer to one face of the alkene.

Other metal complexes are also gaining prominence for the asymmetric epoxidation of allylic and homoallylic alcohols:

Tungsten-Bishydroxamic Acid (BHA) Complexes: A system utilizing a tungsten-BHA complex with 30% aqueous hydrogen peroxide has been developed for the asymmetric epoxidation of primary, secondary, and tertiary allylic alcohols, achieving high enantioselectivities (84–98% ee). acs.org This method is attractive due to its use of a greener oxidant. acs.org

Hafnium(IV)-Bishydroxamic Acid (BHA) Complexes: Hf(IV)-BHA complexes have been shown to be efficient catalysts for the enantioselective epoxidation of challenging substrates like tertiary allylic and homoallylic alcohols, which are often unreactive in traditional systems. nih.gov

Niobium-Salan Complexes: Chiral niobium(V)-salan complexes represent another advance, capable of catalyzing the asymmetric epoxidation of allylic alcohols using urea-hydrogen peroxide (UHP) or aqueous hydrogen peroxide. libretexts.org This was noted as the first example of highly enantioselective epoxidation of allylic alcohols using aqueous H₂O₂. libretexts.org

These emerging systems highlight a trend towards using more sustainable oxidants and expanding the scope of asymmetric epoxidation to previously difficult substrates.

Table 1: Performance of Selected Emerging Catalyst Systems for Asymmetric Epoxidation of Allylic Alcohols

Catalyst SystemSubstrate TypeOxidantReported Enantiomeric Excess (ee)Reference
N,N'-dioxide-Sc(III)Electron-deficient enynesH₂O₂Excellent researchgate.net
Tungsten-BHAAllylic & Homoallylic Alcoholsaq. H₂O₂84-98% acs.org
Hafnium(IV)-BHATertiary Allylic & Homoallylic AlcoholsNot specifiedUp to 99% nih.gov
Niobium-SalanAllylic AlcoholsUHP or aq. H₂O₂83-95% libretexts.org

Chemo-Enzymatic and Biocatalytic Pathways to Chiral Epoxides

Chemo-enzymatic and biocatalytic methods offer powerful alternatives to purely chemical synthesis, leveraging the high selectivity of enzymes under mild reaction conditions. nih.govnih.gov

A primary chemo-enzymatic strategy for obtaining enantiopure epoxides like this compound is through the kinetic resolution of a racemic mixture. researchgate.net Lipases are commonly employed for this purpose. nih.govnih.govmdpi.com In a typical lipase-catalyzed kinetic resolution, a racemic epoxy alcohol is subjected to acylation. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For example, the kinetic resolution of racemic glycidol (B123203) (a structurally simpler analogue) can be achieved via lipase-catalyzed transesterification. researchgate.net This allows for the separation of the slower-reacting enantiomer (e.g., the desired (2R,3R)-epoxide) from its acylated counterpart. Novozym 435, a commercially available immobilized lipase (B570770) from Candida antarctica, is frequently effective in such resolutions. researchgate.netnih.gov

Another approach involves the biocatalytic production of the precursor, cinnamyl alcohol, from renewable sources. nih.govrsc.org A three-step biocatalytic cascade has been developed to produce cinnamyl alcohol from L-phenylalanine, a primary metabolite. nih.govrsc.org This process uses a sequence of three enzymes: phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH). nih.gov The resulting bio-derived cinnamyl alcohol can then be subjected to an asymmetric chemical epoxidation step, constituting a powerful chemo-enzymatic pathway.

Furthermore, epoxide hydrolases are enzymes that catalyze the ring-opening of epoxides to form diols. nih.gov In a kinetic resolution context, these enzymes can be used to hydrolyze one enantiomer of a racemic epoxide, leaving the other, desired enantiomer untouched and in high enantiomeric purity. nih.gov

Chiral Pool Approaches and Derivatization from Stereodefined Precursors

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of a target molecule. For this compound, a logical starting point from the chiral pool would be a compound that already contains the necessary phenyl group and stereocenters, or precursors to them.

L-Phenylalanine is a prime candidate. Its stereocenter can be used to set the chirality of the final product. A synthetic route could involve the reduction of the carboxylic acid to an alcohol, followed by transformations to construct the epoxide ring with the desired relative and absolute stereochemistry.

Another prominent chiral pool starting material is diethyl tartrate (DET). As the chiral ligand in the Sharpless Asymmetric Epoxidation, DET itself is a stereodefined precursor. youtube.com While typically used as an external chiral auxiliary, its C2-symmetric backbone could theoretically be incorporated into a target molecule, although this is less direct for the synthesis of this compound.

A more direct example of derivatization from a stereodefined precursor is the synthesis of (-)-pseudoephedrine (B34784) starting from (2S,3S)-3-phenyloxiran-2-ylmethanol, the enantiomer of the title compound. researchgate.net This demonstrates that once the chiral epoxide is obtained, it serves as a versatile stereodefined precursor for further complex molecules. researchgate.net The synthesis relies on the epoxide's specific stereochemistry to direct subsequent transformations.

Diastereoselective Epoxidation in the Context of Precursor Stereochemistry

When the substrate for an epoxidation reaction is already chiral, the existing stereocenter(s) can influence the stereochemical outcome of the reaction, a phenomenon known as substrate-directed diastereoselective epoxidation. acs.orgacs.orgnih.gov For allylic alcohols, this control is particularly pronounced due to the directing effect of the hydroxyl group. wikipedia.org

The stereochemistry of the epoxidation of a chiral allylic alcohol is often governed by the minimization of allylic strain (A¹,³ strain) in the transition state. acs.orgwikipedia.org In a widely accepted model for peroxide-based epoxidations (e.g., with m-CPBA or titanium-catalyzed systems), the substrate adopts a conformation where the hydroxyl group can form a hydrogen bond with the oxidant. acs.orgwikipedia.org The oxidant is then delivered to the face of the double bond that is sterically most accessible, a pathway dictated by the existing stereocenter.

For example, in the epoxidation of chiral allylic alcohols, high diastereoselectivities are often observed, which arise from the synergistic interaction between the oxidizing species and the substrate's hydroxyl group. acs.org This directing effect can either match or mismatch the preference of a chiral catalyst, leading to enhanced or diminished selectivity.

Recent developments have provided catalysts that can override or selectively produce a specific diastereomer. For instance, a titanium-salalen complex has been reported to be highly syn-selective for the epoxidation of chiral terminal allylic alcohols, a selectivity that is complementary to the anti-selectivity often provided by the Sharpless Asymmetric Epoxidation/Kinetic Resolution. nih.gov By choosing the appropriate catalyst system—be it a vanadium complex, a Sharpless-type titanium catalyst, or a newer titanium-salalen system—it is possible to control the diastereoselectivity of the epoxidation on a chiral cinnamyl alcohol derivative to favor the formation of the desired syn (or threo) epoxy alcohol that corresponds to the (2R,3R) configuration. acs.orgnih.govwikipedia.org The ability of the allylic alcohol to direct the epoxidation is critical; masking the hydroxyl group as an ether can abolish this enantiocontrol. nih.gov

Table 2: Diastereoselectivity in the Epoxidation of Chiral Allylic Alcohols

Catalyst/ReagentSubstrate FeatureObserved SelectivityControlling FactorReference
m-CPBAAllylic AlcoholFacial SelectivityHydrogen Bonding wikipedia.org
VO(acac)₂/t-BuOOHAcyclic Chiral Allylic AlcoholHigh threo-selectivityHydrogen bonding & A¹,³ Strain acs.org
Titanium Salalen ComplexChiral Terminal Allylic AlcoholHigh syn-selectivity (>99:1 dr)Catalyst Control nih.gov
Sharpless AE (on chiral substrate)Chiral Secondary Allylic AlcoholPrimarily anti-epoxy alcoholCatalyst/Substrate Mismatch/Match nih.gov

Stereoselective Transformations and Reactions of 2r,3r 3 Phenyloxiran 2 Yl Methanol

Nucleophilic Ring-Opening Reactions of the Oxirane Ring

The synthetic utility of [(2R,3R)-3-phenyloxiran-2-yl]methanol is largely defined by the reactivity of its strained three-membered oxirane ring. This ring is susceptible to cleavage by a wide array of nucleophiles, a process that can be controlled with a high degree of regio- and stereoselectivity to generate valuable, densely functionalized chiral molecules.

Regioselectivity and Stereospecificity of Ring-Opening (SN2 Mechanism)

The ring-opening of epoxides like this compound under neutral or basic conditions proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism dictates both the regioselectivity (where the nucleophile attacks) and the stereospecificity (the resulting stereochemistry) of the reaction.

The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. In the case of this compound, the C3 carbon is attached to a bulky phenyl group, while the C2 carbon is attached to a hydroxymethyl group. Consequently, nucleophilic attack occurs almost exclusively at the C3 position, which is also known as the benzylic position. This high regioselectivity is a key feature of its reactivity.

The SN2 reaction pathway inherently involves an inversion of stereochemistry at the center of attack. Since the starting material is the (2R,3R)-epoxide, nucleophilic attack at the C3 carbon inverts its configuration from 'R' to 'S'. The stereochemistry at the C2 carbon remains unchanged during this process. This predictable stereochemical outcome is crucial for the synthesis of enantiomerically pure products. The result is the formation of a 1,2-diol derivative with a specific, predictable stereochemical arrangement.

FeatureDescriptionOutcome for this compound
Mechanism Bimolecular Nucleophilic Substitution (SN2)Inversion of configuration at the site of attack.
Regioselectivity Nucleophilic attack occurs at the less sterically hindered or electronically activated carbon.Predominant attack at the C3 (benzylic) position.
Stereospecificity The stereochemistry of the product is directly determined by the stereochemistry of the starting epoxide.Attack at C3 inverts its configuration from (R) to (S), while C2 remains (R).

Diverse Nucleophile Reactivity and Product Diversity (e.g., Aminolysis, Azidolysis, Halogenation)

A significant advantage of using this compound as a synthetic intermediate is its compatibility with a broad spectrum of nucleophiles. This versatility allows for the creation of a wide array of chiral 1,2-functionalized products, which are valuable precursors for pharmaceuticals and other biologically active molecules.

Aminolysis: The reaction with amines (aminolysis) leads to the formation of chiral amino diols. These compounds are important structural motifs in many natural products and medicinal agents. The reaction typically proceeds with high regioselectivity, with the amine attacking the benzylic C3 position.

Azidolysis: The use of an azide (B81097) source, such as sodium azide (NaN3), as the nucleophile results in the formation of azido (B1232118) diols. This reaction is particularly useful as the azide group can be subsequently reduced to an amine or participate in cycloaddition reactions, further diversifying the potential products. The ring-opening with azide is highly efficient and regioselective for the C3 position.

Halogenation: Halide ions (F-, Cl-, Br-, I-) can also act as nucleophiles to open the epoxide ring, yielding halohydrins. The choice of halogen and reaction conditions can influence the outcome. These resulting halohydrins are versatile intermediates for further synthetic manipulations.

Nucleophile TypeExample ReagentProduct Type
AmineBenzylamineAmino diol
AzideSodium Azide (NaN3)Azido diol
HalideLithium Bromide (LiBr)Bromohydrin

Catalytic Asymmetric Ring-Opening (ARO) Methodologies

While the inherent chirality of this compound directs the stereochemical outcome of ring-opening reactions, catalytic asymmetric methods are more commonly applied to its racemic form, cis-3-phenyloxiran-2-yl]methanol. These methods are crucial for accessing enantiopure products from readily available racemic starting materials.

Metal-salen complexes, particularly those involving chromium (Cr) and cobalt (Co), are powerful catalysts for the asymmetric ring-opening (ARO) of epoxides. For instance, chiral (salen)Cr(III) complexes have been effectively used in the azidolysis of racemic epoxides. The catalyst activates the epoxide and directs the incoming nucleophile to one enantiomer of the racemic mixture, allowing for the separation of the unreacted epoxide and the ring-opened product in high enantiomeric purity.

In recent years, organocatalysis has emerged as a complementary approach to metal-based catalysis for ARO reactions. Chiral small organic molecules, such as thiourea (B124793) derivatives and chiral phosphoric acids, can activate the epoxide towards nucleophilic attack. These systems offer the advantages of being metal-free, often less sensitive to air and moisture, and operating under mild conditions. They function by forming hydrogen bonds with the epoxide oxygen, enhancing its electrophilicity and directing the nucleophile enantioselectively.

Influence of Reaction Conditions (Solvent, Temperature, Additives) on Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of the epoxide ring-opening are highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of additives can dictate which of the two electrophilic carbons of the epoxide is attacked by a nucleophile and the resulting stereochemistry of the product.

Aqueous Media as a Reaction Environment

In aqueous media, the ring-opening of epoxides can be catalyzed by either acid or base. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. For asymmetrically substituted epoxides like this compound, the attack of a nucleophile, such as water, generally occurs at the more substituted carbon (benzylic position) due to the greater stabilization of the partial positive charge in the transition state. This results in the formation of a trans-diol.

Under basic aqueous conditions (e.g., in the presence of hydroxide (B78521) ions), the ring-opening follows a classical SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. For this compound, this would be the carbon bearing the hydroxymethyl group. This attack also proceeds with inversion of configuration, leading to a trans-diol.

Non-Aqueous Solvent Effects (e.g., Trifluoroethanol)

Non-aqueous solvents can have a profound impact on the regioselectivity of epoxide ring-opening reactions. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to be powerful promoters for the ring-opening of epoxides with weak nucleophiles, even in the absence of a catalyst. arkat-usa.org TFE can activate the epoxide through hydrogen bonding, enhancing the electrophilicity of the epoxide carbons.

In the case of aromatic epoxides, reactions in TFE often proceed with high regioselectivity, with the nucleophile attacking the benzylic position. arkat-usa.org This is attributed to the ability of the fluorinated solvent to stabilize the developing positive charge at the benzylic carbon in the transition state. arkat-usa.org For this compound, this would favor the formation of products resulting from nucleophilic attack at the C3 position. The stereochemistry of these reactions is typically characterized by an inversion of configuration at the attacked carbon center. arkat-usa.org

Reactions Involving the Primary Alcohol Moiety

The primary alcohol functionality in this compound offers a versatile handle for a range of chemical transformations, allowing for further structural elaboration while potentially preserving the stereocenters of the epoxide ring.

Selective Oxidation and Reduction Reactions of the Hydroxyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidation reagents. Mild methods such as the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation are often employed to achieve the selective conversion to the aldehyde without affecting the epoxide ring. These reactions are known for their high chemoselectivity and tolerance of sensitive functional groups.

Conversely, while the primary alcohol is already in its most reduced state, the term "reduction" in this context could refer to the reductive opening of the epoxide ring, which can be influenced by the presence of the adjacent hydroxyl group. For instance, treatment of 2,3-epoxy alcohols with reducing agents like Red-Al can lead to regioselective reduction at the C2 position. nih.gov

Esterification and Etherification for Protecting Group Strategies or Further Elaboration

The primary hydroxyl group can be readily protected to prevent its interference in subsequent reactions targeting the epoxide ring. Common protecting groups for primary alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl (B1604629) ethers. The formation of silyl ethers is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Benzyl ethers can be formed using benzyl bromide and a base such as sodium hydride. These protecting groups can be selectively removed under specific conditions, for example, silyl ethers are cleaved by fluoride (B91410) ions, and benzyl ethers by hydrogenolysis.

Esterification of the primary alcohol is another common transformation. This can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting ester can serve as a protecting group or as a precursor for further synthetic manipulations.

Intramolecular Cyclization Reactions Mediated by the Alcohol Functionality

The primary alcohol can act as an internal nucleophile, participating in intramolecular cyclization reactions. Following the nucleophilic opening of the epoxide ring by an external nucleophile to furnish a diol, the newly formed secondary alcohol or the original primary alcohol can be induced to cyclize under appropriate conditions. For instance, activation of the primary alcohol (e.g., by converting it to a better leaving group like a tosylate) can be followed by intramolecular attack by the secondary alcohol to form a new cyclic ether.

Alternatively, the diol resulting from the epoxide opening can undergo cyclization reactions. For example, the synthesis of (-)-pseudoephedrine (B34784) from (2S,3S)-3-phenyloxiran-2-ylmethanol involves the formation of a diol intermediate, which is then converted to an oxazolidinone, a cyclic carbamate. researchgate.net This highlights the utility of the diol scaffold derived from the starting epoxide in constructing heterocyclic systems.

Tandem and Cascade Reactions Incorporating Oxirane Ring-Opening and Alcohol Functionality

The unique structure of this compound, featuring a strained epoxide ring adjacent to a primary alcohol, makes it an ideal substrate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The strategy typically involves an initial nucleophilic opening of the oxirane ring, which unmasks a new functional group that subsequently reacts with the original hydroxyl group (or a derivative thereof) to forge a new cyclic structure.

A notable application of this strategy is in the synthesis of chiral heterocycles. For instance, the enantiomer, (2S,3S)-3-phenyloxiran-2-yl]methanol, serves as a precursor for the asymmetric synthesis of (-)-pseudoephedrine. The process begins with the ring-opening of the corresponding aziridine (B145994) derivative, which itself is formed from the epoxy alcohol. The resulting 3-methylamino-3-phenyl-1,2-propanediol can be converted into an oxazolidin-2-one. researchgate.net This transformation represents a stereospecific interchange of the amino and alcohol functionalities, showcasing a sophisticated cascade process initiated by epoxide ring manipulation. researchgate.net

Cascade reactions involving epoxides are powerful tools for constructing complex heterocyclic scaffolds. nih.gov These reactions can be triggered by various catalysts, including metals or acids, to promote the initial epoxide opening followed by a cyclization step. nih.gov In the context of this compound derivatives, after the initial ring-opening, the pendant alcohol can act as an intramolecular nucleophile. For example, activation of the alcohol as a mesylate ester, following a separate ring-opening event, can lead to spontaneous cyclization via an intramolecular SN2 reaction, as seen in the formation of dihydrobenzofuran intermediates in related systems. mdpi.com

The regioselectivity of the initial ring-opening is a critical factor that dictates the final product structure. Under basic or nucleophilic conditions, the attack generally occurs at the less substituted carbon (C2) of the epoxide via an SN2 mechanism. libretexts.org In contrast, under acidic conditions, the reaction proceeds with substantial SN1 character, favoring attack at the more substituted benzylic carbon (C3). libretexts.org This regiochemical control, combined with the inherent stereochemistry of the starting material, allows for the selective synthesis of specific diastereomeric products.

Tungsten-catalyzed reactions have demonstrated high efficiency and regioselectivity in the ring-opening of 2,3-epoxy alcohols with various nucleophiles. These methods can achieve excellent yields and high C3-selectivity, affording 1,2-diols with defined stereochemistry that are primed for subsequent cyclization steps in a tandem fashion. researchgate.net

The research findings on these transformations are summarized in the table below, illustrating the versatility of this compound and its derivatives in cascade reactions.

Table 1: Tandem and Cascade Reactions of this compound Derivatives

Starting Material Derivative Reagents/Conditions Key Transformation Product Type Ref
(2S,3S)-3-phenyloxiran-2-yl]methanol derived aziridine 1. Ring-opening 2. Phosgene Aziridine ring-opening followed by cyclization Oxazolidin-2-one researchgate.net
Demethylated mesylate derivative Base Intramolecular SN2 cyclization Dihydrobenzofuran mdpi.com
Asymmetric Epoxide Acidic Methanol SN1-like ring-opening at C3 trans-1,2-diol derivative libretexts.org
Asymmetric Epoxide Basic Methanol SN2 ring-opening at C2 trans-1,2-diol derivative libretexts.org

This table presents examples of tandem and cascade reactions involving derivatives of the title compound or closely related 2,3-epoxy alcohols, illustrating the principles of oxirane ring-opening followed by further transformations.

Mechanistic Insights and Computational Studies on 2r,3r 3 Phenyloxiran 2 Yl Methanol Chemistry

Detailed Reaction Mechanisms of Stereoselective Epoxidation

The primary route to synthesizing [(2R,3R)-3-phenyloxiran-2-yl]methanol is the stereoselective epoxidation of a prochiral allylic alcohol, namely trans-cinnamyl alcohol. The Sharpless Asymmetric Epoxidation is a renowned and powerful method for this transformation, capable of producing 2,3-epoxyalcohols with high enantioselectivity. organic-chemistry.orgwikipedia.org

The reaction employs a catalyst system generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET). wikipedia.org tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant. organic-chemistry.org The mechanism is believed to involve the formation of a dimeric titanium-tartrate complex, [Ti(tartrate)(OR)₂]₂, in the presence of the alcohol. wikipedia.org

The key steps in the catalytic cycle are:

Ligand Exchange: The catalyst, [Ti(tartrate)(OiPr)₂], undergoes ligand exchange with both the substrate (cinnamyl alcohol) and the oxidant (TBHP) to form a key active complex. In this complex, the catalyst, substrate, and oxidant are brought into close proximity. organic-chemistry.org

Oxygen Transfer: The crucial oxygen atom transfer occurs from the coordinated hydroperoxide to the double bond of the allylic alcohol within the chiral environment of the catalyst. The specific facial selectivity is dictated by the chirality of the diethyl tartrate used. To produce the (2R,3R) epoxide from cinnamyl alcohol, (+)-diethyl tartrate is used. The stereochemistry is often predicted using a mnemonic where the allylic alcohol is oriented in a specific way relative to the catalyst, and the (+)-DET directs epoxidation from the bottom face of the alkene. wikipedia.org

Product Release: After the oxygen transfer, the resulting epoxide, this compound, is released, and the catalyst is regenerated to continue the cycle.

The reaction's high degree of organization in the transition state, where the substrate and oxidant are precisely positioned by the chiral titanium complex, is responsible for the excellent enantioselectivity observed.

Alternative catalytic systems have also been proposed for the epoxidation of cinnamyl alcohol. One such system utilizes a vanadium catalyst in an ionic liquid, which can offer advantages in terms of reaction medium and catalyst recycling. researchgate.net Another green chemistry approach involves the use of OXONE as the oxidant in a biphasic system with acetone (B3395972) and ethyl acetate. stolaf.edu In this method, dimethyldioxirane (B1199080) is generated in situ as the active epoxidizing agent. stolaf.edu

Elucidation of Mechanism for Asymmetric Ring-Opening

The synthetic utility of this compound is most evident in its ring-opening reactions. The strained three-membered ring can be opened by a variety of nucleophiles, leading to 1,2-difunctionalized products. The mechanism and regioselectivity of this opening are highly dependent on the reaction conditions and the catalyst employed. chemistrysteps.comlibretexts.org

Generally, the ring-opening occurs via an Sₙ2-type mechanism. chemistrysteps.comlibretexts.org

Base-Catalyzed/Strong Nucleophile Conditions: Under basic or neutral conditions with a strong nucleophile, the attack typically occurs at the less sterically hindered carbon atom (C2). libretexts.org This is a classic Sₙ2 reaction where steric factors dominate.

Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring. chemistrysteps.comlibretexts.org The nucleophilic attack then preferentially occurs at the more substituted carbon atom (C3, the benzylic position). This is because the transition state has significant Sₙ1-like character, with a partial positive charge building up on the carbon atom that can best stabilize it, which in this case is the benzylic C3. libretexts.org

Modern synthetic methods often employ sophisticated catalytic systems to control the regioselectivity and stereospecificity of the epoxide ring-opening, frequently involving cooperative activation. In these systems, different components of the catalyst work in concert to facilitate the reaction.

Lewis Acid Catalysis: Many catalytic methods rely on a Lewis acid to coordinate to the epoxide oxygen. This coordination polarizes the C-O bonds, activating the epoxide towards nucleophilic attack. Pioneering work by Sharpless showed that Ti(OiPr)₄ can mediate the C3-selective ring-opening of 2,3-epoxy alcohols with various nucleophiles. nih.gov More recently, catalytic versions have been developed. For example, a combination of catalytic Eu(OTf)₃ (a Lewis acid) and a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) was found to be highly effective for the C3-selective opening of 2,3-epoxy alcohols with nucleophiles such as methanol. datapdf.com Similarly, tungsten salts have been shown to catalytically promote the highly C3-selective ring-opening with a range of oxygen and nitrogen nucleophiles. nih.gov

Bimetallic and Cooperative Systems: More complex systems involve the cooperation of two or more catalytic species. A regiodivergent hydroboration of epoxides was achieved using two different magnesium catalysts. acs.org A MgBu₂ catalyst delivered a hydride to the least substituted carbon via a proposed bimolecular mechanism, while a Mg(NTf₂)₂ catalyst promoted isomerization to an aldehyde followed by hydroboration, illustrating how different catalytic species can steer the reaction to different products. acs.org In another example, a dual Co/Ni catalytic system enables the ring-opening of epoxides with aryl halides. acs.org The mechanism involves the cobalt complex performing the initial ring-opening from the less hindered side, with the resulting radical then engaging in a nickel-catalyzed cross-coupling reaction. acs.org This demonstrates a cooperative pathway where each metal plays a distinct and crucial role.

Computational chemistry, particularly the modeling of transition states, provides profound insights into why a particular reaction pathway or stereochemical outcome is favored. By calculating the structures and energies of transition states, chemists can rationalize and predict selectivity and yields.

For epoxide ring-opening reactions, activation strain analysis combined with Kohn-Sham molecular orbital theory has been used to dissect the controlling factors. researchgate.net Under basic conditions (strong nucleophile), the interaction between the nucleophile and the epoxide is strong, and selectivity is governed by steric (Pauli) repulsion, favoring attack at the less hindered C2 position. researchgate.net Under acidic conditions (weak nucleophile), the interaction is weaker. Here, the regioselectivity is controlled by the activation strain, which is the sum of the energy required to distort the reactants into their transition state geometries and the interaction energy between them. researchgate.net Protonation of the epoxide pre-distorts the substrate by elongating the C3-O bond (the weaker benzylic bond), lowering the strain energy required to achieve the transition state for attack at the C3 position. researchgate.net

DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions. For instance, in the Mg(NTf₂)₂-catalyzed ring-opening, a free energy barrier of 29.2 kcal/mol was computed for the Sₙ2-type transition state (TS5) leading to the ring-opened intermediate. acs.org Similarly, for the base-catalyzed opening of propene epoxide, calculations showed a significantly lower energy barrier compared to the acid-catalyzed route and correctly predicted the major product based on the relative energies of the two possible transition states. ic.ac.uk

Table 1: Calculated Activation Barriers for Epoxide Ring-Opening and Formation Reactions
ReactionCatalyst/ConditionsMethodCalculated Activation Free Energy (ΔG‡)Reference
Epoxidation of Allylic AlcoholVanadium(V) ComplexDFT+80.0 kJ·mol⁻¹ (+19.1 kcal·mol⁻¹) acs.org
Ring-Opening Hydroboration of EpoxideMg(NTf₂)₂DFT+29.2 kcal·mol⁻¹ acs.org
Ring-Opening of Propene EpoxideMethoxide (Base-catalyzed)DFT (ωB97XD/6-311G(d,p))~8 kcal·mol⁻¹ ic.ac.uk
Ring-Opening of Propene EpoxideTrifluoroacetic Acid (Acid-catalyzed)DFT~13 kcal·mol⁻¹ ic.ac.uk

Application of Density Functional Theory (DFT) and Molecular Dynamics in Understanding Reactivity and Selectivity

Computational methods are indispensable tools for a deep, molecular-level understanding of the reactivity and selectivity observed in the chemistry of this compound.

Density Functional Theory (DFT) has emerged as a standard method for investigating reaction mechanisms. researchgate.net As detailed in the previous section, DFT is used to:

Model Geometries: Optimize the 3D structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net

Calculate Reaction Energetics: Determine the relative energies of different species along a reaction coordinate, allowing for the calculation of reaction enthalpies and activation energy barriers. acs.orgacs.org This data is crucial for understanding reaction feasibility and predicting which of several possible pathways is kinetically favored.

Analyze Electronic Structure: DFT provides information on electron distribution, molecular orbitals (like the HOMO and LUMO), and atomic charges. researchgate.net This helps explain the nature of chemical bonds, the sites of nucleophilic or electrophilic attack, and the stabilizing interactions within a molecule or complex. For example, analysis of the transition states in epoxide opening reveals the development of charge and the orbital interactions that govern the reaction's course. researchgate.net

Molecular Dynamics (MD) simulations complement the static picture provided by DFT by modeling the dynamic behavior of molecules over time. bohrium.comelsevierpure.com While DFT calculations often model reactions in a vacuum or with an implicit solvent model, MD simulations can explicitly model the solvent molecules and the thermal motions of the entire system. bohrium.comacs.orgnasa.gov In the context of this compound chemistry, MD can be applied to:

Study Substrate-Catalyst Interactions: Simulate the process of the substrate and reagents binding to the catalyst, revealing the preferred conformations and dynamic interactions that precede the chemical transformation.

Analyze Solvent Effects: Explicitly model the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states, which can have a significant impact on reaction rates and selectivity.

Explore Conformational Space: For flexible molecules or large catalytic complexes, MD can explore the vast landscape of possible conformations to identify the most stable and reactive geometries.

Role of 2r,3r 3 Phenyloxiran 2 Yl Methanol As a Chiral Synthon in Advanced Organic Synthesis

Stereoselective Synthesis of Complex Polyhydroxylated Compounds and Derivatives

The inherent structure of [(2R,3R)-3-phenyloxiran-2-yl]methanol, featuring a 2,3-epoxy alcohol moiety, serves as an ideal starting point for the synthesis of polyhydroxylated compounds. The epoxide ring is susceptible to nucleophilic attack, which can proceed with high regio- and stereoselectivity. This controlled ring-opening is a cornerstone of its application.

The Payne rearrangement and subsequent nucleophilic addition allow for the introduction of a wide range of functional groups, leading to the formation of 1,2-diols and their derivatives. For instance, the titanium(IV)-mediated reaction of primary amines with chiral 2,3-epoxy alcohols provides a general and practical method for the enantioselective synthesis of 3-amino-1,2-diols. researchgate.net These amino diols are crucial substructures in many biologically active molecules.

Research has demonstrated that trichloroacetimidic esters derived from 2,3-epoxy alcohols can be transformed into oxazolines. researchgate.net These intermediates can be further converted into erythro-α-amino-β-hydroxy acids, which are polyhydroxylated amino acid derivatives of significant interest. researchgate.net The reaction proceeds through a highly stereocontrolled pathway, ensuring that the chirality of the starting epoxide is faithfully transferred to the final product.

A key transformation involves the conversion of the epoxy alcohol into an aziridine (B145994), followed by ring-opening. For example, the enantiomer, (2S,3S)-3-phenyloxiran-2-ylmethanol, is used to derive 3-Methylamino-3-phenyl-1,2-propanediol, a key precursor for other complex molecules. researchgate.net This process highlights the utility of these synthons in creating vicinal amino alcohol functionalities, a common motif in natural products and pharmaceuticals.

Table 1: Examples of Polyhydroxylated Derivatives from Epoxy Alcohols

Starting MoietyReagent/ProcessResulting Functional GroupProduct ClassCitation
2,3-Epoxy alcoholPrimary Amine / Ti(IV)Vicinal Amino Alcohol3-Amino-1,2-diol researchgate.net
2,3-Epoxy alcoholTrichloroacetonitrile, then catalystOxazoline intermediateerythro-α-Amino-β-hydroxy acid researchgate.net
Epoxy alcohol derivativeAziridination, then ring-openingVicinal Amino Alcohol3-Amino-1,2-propanediol researchgate.net

Chiral Auxiliary and Building Block in the Construction of Pharmaceutical Intermediates and Natural Product Analogs

The well-defined stereochemistry of this compound makes it an excellent chiral building block for synthesizing enantiomerically pure pharmaceutical agents and natural product analogs. The epoxide can be opened stereospecifically to install desired functional groups with precise spatial orientation.

A prominent example is the asymmetric synthesis of (–)-pseudoephedrine. researchgate.net In this synthesis, the enantiomeric starting material, (2S,3S)-3-phenyloxiran-2-ylmethanol, is converted into 3-methylamino-3-phenyl-1,2-propanediol. researchgate.net This intermediate is then cyclized to form an oxazolidin-2-one, which serves as a direct precursor to pseudoephedrine. researchgate.net The reaction sequence occurs with a stereospecific interchange of the amino and alcohol functions, demonstrating a sophisticated use of the chiral synthon. researchgate.net

The utility of this scaffold extends to being a precursor for a class of molecules known as 2-amino-3-phenylpropanol building blocks. nih.gov These structures are fundamental components in drug discovery and are often prepared through multi-step syntheses where an epoxy alcohol can serve as a key starting material. nih.govresearchgate.net Furthermore, depositor-supplied information for the racemate of the title compound lists it as an "Epoxide Hydrolase Inhibitor," indicating its direct relevance and use in the development of therapeutic agents. nih.gov

Table 2: Application in Pharmaceutical and Natural Product Synthesis

Target Molecule/AnalogRole of this compoundKey IntermediateCitation
(–)-PseudoephedrineChiral source for the amino alcohol backbone (using enantiomer)3-Methylamino-3-phenyl-1,2-propanediol researchgate.net
Epoxide Hydrolase InhibitorsDirect precursor/scaffold(3-phenyloxiran-2-yl)methanol nih.gov
Chiral α-amino acidsPrecursor to chiral amino alcohol building blocks2-amino-3-phenylpropanol derivatives nih.govresearchgate.net

Development of Novel Chiral Ligands and Catalysts Derived from this compound Scaffolds

The 1,2-diol structure, readily accessible from the ring-opening of this compound, is a privileged scaffold for the development of chiral ligands used in asymmetric catalysis. These diols can be derivatized to create a wide array of ligands, such as phosphites, phosphoramidites, and diphosphines, which are crucial for the enantioselective synthesis of chiral molecules.

A common strategy involves the reaction of a chiral diol with reagents like phosphorus trichloride (B1173362) (PCl₃) to form a phosphorochloridite intermediate. This intermediate can then be reacted with a secondary amine to furnish phosphoramidite (B1245037) ligands. nih.gov Axially chiral biaryldiols, for example, are converted into highly effective phosphoramidite ligands through this two-step process. nih.gov The diol derived from this compound provides a C₂-symmetric backbone that can impart excellent stereocontrol in metal-catalyzed reactions.

These derived ligands have shown great utility in various asymmetric transformations. For example, chiral biphenyldiol ligands are effective in the Ti(O-i-Pr)₄-catalyzed addition of alkynes to aldehydes, producing valuable chiral propargylic alcohols with high enantioselectivity. nih.gov The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the amine component or modifying the diol backbone, enabling the optimization of catalytic activity and enantioselectivity for specific substrates. nih.gov

Application in Polymer Chemistry: Precursors for Stereoregular Polymers via Epoxide Polymerization

Epoxides are important monomers for ring-opening polymerization (ROP) to produce polyethers, a versatile class of polymers. The use of a chiral, stereochemically pure monomer like this compound offers the potential to synthesize stereoregular polymers with unique properties, such as chiroptical activity or the ability to self-assemble into ordered structures.

The ROP of epoxides can be catalyzed by various initiators, including Lewis pairs, which can provide control over the polymer's molecular weight and dispersity. nih.gov However, the polymerization of 2,3-disubstituted oxiranes presents unique challenges. Research on the polymerization of a related monomer, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, using a cationic initiator, yielded a polymer with a stiff and stretched conformation. researchgate.net This structure was attributed to potential π-stacking interactions between the side-chain carbonyl and aromatic groups of neighboring units. researchgate.net

Conversely, a study on 2-ethoxycarbonyl-3-phenyloxirane, a compound structurally similar to the title compound, reported that it failed to polymerize effectively, leading instead to the formation of small molecules and cyclic compounds. researchgate.net This suggests that the polymerization of this compound may be sensitive to the specific substituents and the polymerization conditions employed. The steric hindrance from the two substituents on the epoxide ring can impede the propagation step, making the formation of high molecular weight polymers challenging. Further research into specialized catalytic systems would be required to overcome these hurdles and successfully produce stereoregular polyethers from this chiral monomer.

Analytical and Spectroscopic Methodologies for Stereochemical Assignment and Purity Assessment

Enantiomeric Excess Determination (e.g., Chiral Chromatography, NMR Spectroscopy with Chiral Additives)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Its determination is fundamental in asymmetric synthesis.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are among the most powerful and widely used methods for separating enantiomers and determining their ratio. phenomenex.comheraldopenaccess.us These techniques rely on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including epoxides and alcohols. mdpi.comsigmaaldrich.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The stability of these complexes differs, leading to different retention times for each enantiomer. The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks in the chromatogram. For instance, the analysis of chiral benzyl (B1604629) alcohols, which are structurally related to the target compound, has been successfully achieved using CSPs after derivatization. scirp.org The low detector noise in modern SFC systems allows for the determination of enantiomeric excess at impurity levels below 0.05%. gimitec.com

Table 1: Illustrative Chiral HPLC Separation Data for a Model Racemic Compound

ParameterValue
Column Chiralpak AD-3 CSP
Mobile Phase 2-Propanol
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 12.3 min
Resolution (Rs) 4.5
Enantiomeric Excess (ee) 0% (for racemate)

This table presents hypothetical data to illustrate the parameters obtained from a chiral HPLC analysis.

NMR Spectroscopy with Chiral Additives

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used in conjunction with chiral additives. nih.gov These additives create a chiral environment in the NMR tube, inducing diastereomeric interactions with the enantiomers of the analyte. This results in separate, distinguishable signals for the two enantiomers in the NMR spectrum.

There are two main types of chiral additives used:

Chiral Solvating Agents (CSAs): These agents, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, form weak, transient diastereomeric complexes with the analyte enantiomers. researchgate.netnih.gov This association leads to small but measurable differences in the chemical shifts (Δδ) of corresponding protons or carbons for the R and S enantiomers.

Chiral Derivatizing Agents (CDAs): These agents, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react covalently with the functional group of the analyte (the hydroxyl group in [(2R,3R)-3-phenyloxiran-2-yl]methanol) to form a new pair of diastereomers. nih.gov These diastereomers have distinct NMR spectra, often with larger chemical shift differences than those observed with CSAs, allowing for more straightforward integration and quantification of the enantiomeric ratio.

The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer.

Absolute Configuration Assignment (e.g., X-ray Crystallography of Derivatives, Chiroptical Methods)

Assigning the absolute configuration (AC) involves determining the precise three-dimensional arrangement of atoms at the chiral centers (C2 and C3 of the oxirane ring).

X-ray Crystallography of Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining absolute configuration. However, it requires a well-ordered single crystal, which can be difficult to obtain for oils or low-melting-point solids like this compound. A common strategy is to convert the molecule into a crystalline derivative. This is often achieved by reacting the alcohol with a heavy-atom-containing chiral or achiral reagent. The presence of a heavy atom facilitates the determination of the absolute structure using anomalous dispersion effects. For example, derivatization with a reagent like (R)-phenylethylamine followed by crystallization and X-ray analysis can unequivocally establish the absolute stereochemistry. nih.gov

Chiroptical Methods

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are non-destructive and can be applied to non-crystalline samples.

Electronic Circular Dichroism (ECD): ECD spectroscopy is used for compounds containing a chromophore. While the oxirane-methanol structure itself lacks a strong chromophore, it can be derivatized to introduce one. The use of chiroptical probes, such as a biphenyl (B1667301) group, can create a derivative with an intense ECD spectrum. nih.gov The sign of the observed Cotton effect in the ECD spectrum can then be correlated to the absolute configuration. nih.govmdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. A key advantage of VCD is that all molecules have vibrational spectra, so no chromophore is needed. researchgate.net The absolute configuration is assigned by comparing the experimental VCD spectrum with a theoretically predicted spectrum. nih.gov The prediction is performed using quantum chemical calculations, typically with Density Functional Theory (DFT), for one of the enantiomers (e.g., the (2R,3R) configuration). A match between the signs and relative intensities of the experimental and calculated VCD bands provides a confident assignment of the absolute configuration. researchgate.netnih.gov This approach has been successfully used to assign the absolute configuration of similar phenyloxirane structures. nih.gov

Table 2: Comparison of Methods for Absolute Configuration Assignment

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous and definitiveRequires a suitable single crystal; derivatization may be necessary
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightNo chromophore needed; applicable in solutionRequires quantum chemical calculations for interpretation
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis lightHigh sensitivityRequires a chromophore; derivatization may be needed

Future Directions and Challenges in Research on Chiral Phenylepoxy Methanols

Development of Highly Enantioselective and Environmentally Benign Synthetic Routes

The synthesis of enantiopure epoxides remains a cornerstone of modern organic chemistry. atlasofscience.org While classic methods like the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations provide excellent enantioselectivity, the field is moving towards more environmentally benign alternatives. wikipedia.orgorganic-chemistry.orgnih.gov

Established asymmetric methods, such as the Sharpless epoxidation, are renowned for their ability to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols with high predictability and enantioselectivity, often exceeding 99% ee. oregonstate.edudalalinstitute.com This reaction typically employs a titanium tetra(isopropoxide) catalyst, a chiral tartrate like diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.com The Jacobsen epoxidation complements this by effectively handling unfunctionalized cis-olefins using a chiral manganese-salen catalyst, broadening the substrate scope. organic-chemistry.orgopenochem.orgwikipedia.org

However, these methods can rely on hazardous reagents and produce significant waste. acs.org To address this, research is focused on greener synthetic routes. A significant advancement is the use of biocatalysis. Styrene monooxygenases (SMOs), for instance, can catalyze the epoxidation of alkenes with exceptional enantiopurity (>95-99% ee) under mild aqueous conditions, presenting a sustainable alternative to traditional chemical catalysis. nih.gov Another innovative and green approach is the development of electrochemical methods. Researchers have demonstrated that epoxides can be synthesized from olefins at room temperature and pressure using water as the oxygen source, catalyzed by manganese oxide nanoparticles. acs.org This process is highly attractive as it produces only hydrogen as a byproduct and eliminates CO2 emissions associated with conventional techniques. acs.org

Advancements in Catalytic Systems for Enhanced Efficiency, Robustness, and Selectivity

The catalyst is central to the effectiveness of any asymmetric epoxidation. Future progress hinges on creating catalytic systems that are not only highly selective but also more efficient, robust, and reusable. The foundational Sharpless and Jacobsen catalysts, based on titanium and manganese respectively, are continuously being refined. wikipedia.orgnumberanalytics.com

Key advancements include:

Development of Robust Catalysts: Research has explored new ketone catalysts with fused oxazolidinone structures that show high yields and enantiomeric excess at low catalyst loadings (1-5 mol%). nih.gov These studies highlight the critical role of electronic effects in catalyst stability and reactivity.

Non-Transition Metal Catalysis: To avoid potential contamination of products with residual transition metals, catalytic systems based on chiral iminium salts have been developed. These organocatalysts act as oxidant relays, facilitating epoxidation without the need for a metal center.

Heterogenization and Recyclability: A major focus is the heterogenization of homogeneous catalysts to simplify product purification and enable catalyst reuse. researchgate.net Polymeric salen complexes, for example, have demonstrated high reactivity and enantioselectivity in the asymmetric ring-opening of epoxides and can be recovered by simple filtration. researchgate.net Similarly, molybdenum-based catalysts supported on polymers like polystyrene have been developed for greener epoxidation processes.

Table 1: Comparison of Catalytic Systems for Asymmetric Epoxidation

Catalytic SystemTypical CatalystSubstrate ScopeKey AdvantagesReference
Sharpless-Katsuki EpoxidationTitanium tetra(isopropoxide) + Diethyl Tartrate (DET)Primary and secondary allylic alcoholsExcellent enantioselectivity (>99% ee), predictable stereochemistry wikipedia.orgoregonstate.edu
Jacobsen-Katsuki EpoxidationChiral Manganese(III)-salen complexesUnfunctionalized cis-disubstituted alkenesBroad substrate scope beyond allylic alcohols organic-chemistry.orgwikipedia.org
BiocatalysisStyrene Monooxygenase (SMO) enzymesStyrene and other alkenesVery high enantioselectivity, mild/aqueous conditions, environmentally benign nih.gov
Heterogeneous CatalysisPolymer-supported Mo(VI) or Salen complexesAlkenes, terminal epoxidesCatalyst is easily recoverable and reusable, reduced waste researchgate.net
Electrochemical CatalysisManganese oxide nanoparticlesOlefins (e.g., cyclooctene)Uses water as oxidant, no CO2 byproduct, produces H2 gas acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Applications

The synthetic power of chiral (phenylepoxy)methanols lies in the high reactivity of the strained oxirane ring. While regioselective ring-opening with various nucleophiles is a well-established method to produce valuable 1,2-disubstituted compounds like amino alcohols and diols, modern research seeks to uncover new reaction pathways. researchgate.netharvard.edu

Recent explorations have revealed novel reactivity patterns:

Domino Reactions: Researchers have utilized 2,3-epoxyamides in domino reactions that begin with an oxa-Michael/aza-Michael/epoxide opening sequence. researchgate.netnih.gov This strategy allows for the rapid construction of complex, polycyclic lactam scaffolds with multiple stereocenters from simple starting materials, showcasing a powerful approach to molecular diversity. researchgate.netnih.gov

Carbon Dioxide Fixation: A significant area of research is the reaction of epoxides with carbon dioxide to form cyclic carbonates. rsc.orgrsc.org This is an atom-economical reaction that transforms a greenhouse gas into a valuable chemical feedstock. rsc.org Catalytic systems using chiral organocatalysts have achieved the kinetic resolution of disubstituted epoxides with CO2, producing enantiomerically enriched cyclic carbonates. acs.orgmdpi.com

Synthesis of Complex Molecules: The compound [(2S,3S)-3-phenyloxiran-2-yl]methanol serves as a key chiral precursor in the asymmetric synthesis of important molecules like (−)-pseudoephedrine. researchgate.net This highlights the role of these epoxides as versatile starting points for complex target-oriented synthesis.

Integration of Sustainable Chemistry Principles and Process Intensification Methodologies (e.g., Flow Chemistry)

Translating laboratory-scale syntheses into viable industrial processes requires a focus on sustainability and efficiency. The principles of green chemistry, such as designing safer chemicals and using renewable feedstocks, are becoming integral to the manufacturing of chiral epoxides. mdpi.comacs.org This involves replacing hazardous oxidants like peracids with cleaner alternatives such as hydrogen peroxide or even water. acs.orgmdpi.com

Process intensification is a key strategy for achieving these goals on a larger scale. One of the most promising methodologies is the adoption of continuous flow chemistry. numberanalytics.com The epoxidation of alkenes using polymer-supported catalysts has been successfully performed in continuous flow reactors (e.g., FlowSyn). Compared to traditional batch reactors, flow chemistry offers:

Significant reductions in reaction time.

Enhanced safety and control over reaction parameters.

Improved catalyst stability and longevity.

Higher reproducibility and selectivity.

By integrating advanced catalytic systems with process intensification technologies like flow chemistry, the synthesis of chiral (phenylepoxy)methanols can become more economically viable and environmentally sustainable, meeting the growing demands of the pharmaceutical and fine chemical industries. numberanalytics.com

Q & A

Q. What are the established methods for synthesizing [(2R,3R)-3-phenyloxiran-2-yl]methanol with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via a two-step enzymatic cascade using evolved 4-OT tautomerase variants and epoxide hydrolases (e.g., SibeEH or CH65), which exhibit high activity toward aromatic epoxide substrates . Alternatively, sulfuric acid-mediated ring-opening of precursors, followed by solid-phase extraction (SPE) purification with Supelclean ENVI-18 columns and lyophilization, yields high-purity products . Enantiomeric excess can be verified via chiral HPLC or NMR analysis of diastereomeric derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to resolve stereochemistry and confirm substituent positions. For example, 1H^1 \text{H} NMR coupling constants (e.g., J=4.2HzJ = 4.2 \, \text{Hz}) distinguish cis/trans isomers in derivatives .
  • Purity Assessment : Monitor reactions via TLC (DCM/MeOH 10%) and quantify yields using HPLC with UV detection (e.g., Agilent 1200 systems) .
  • Chiral Analysis : Employ chiral stationary-phase HPLC or polarimetry to validate enantiomeric ratios .

Q. How can researchers purify this compound from acidic reaction mixtures?

  • Methodological Answer : After sulfuric acid-mediated reactions, neutralize the aqueous phase with saturated NaHCO3_3, followed by SPE purification (Supelclean ENVI-18 columns) using stepwise MeOH/water gradients. Lyophilization and subsequent ethyl acetate washing over celite remove residual polar impurities .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized using epoxide hydrolases?

  • Methodological Answer :
  • Enzyme Selection : Screen epoxide hydrolases (e.g., SibeEH or CH65) for activity toward specific substrates using HPLC-based activity assays .
  • Reaction Optimization : Adjust pH (5.5–7.5), temperature (25–37°C), and co-solvent ratios (e.g., ethyl acetate/water) to enhance catalytic efficiency.
  • Scale-Up Validation : Conduct milligram-scale reactions with 1H^1 \text{H} NMR (e.g., 400 MHz) to confirm stereochemical integrity before preparative-scale synthesis .

Q. What strategies resolve stereochemical inconsistencies in enzymatic epoxide-opening reactions of this compound?

  • Methodological Answer :
  • Kinetic Resolution : Use enantioselective hydrolases to preferentially hydrolyze one enantiomer, leaving the desired epoxide intact.
  • DFT Modeling : Predict enzyme-substrate binding modes to guide mutagenesis for improved stereocontrol .
  • Chiral Chromatography : Separate diastereomers via preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Q. How can researchers address low yields in sulfonamide derivatives of this compound?

  • Methodological Answer :
  • Coupling Optimization : Use 1.2–1.5 equivalents of sulfonamide reagents (e.g., 4-nitrobenzenesulfonyl chloride) in anhydrous DCM with DMAP as a catalyst.
  • Byproduct Removal : Employ SPE or silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate cis/trans isomers .
  • Reaction Monitoring : Track progress via 1H^1 \text{H} NMR (e.g., disappearance of epoxide protons at δ 3.2–3.5 ppm) .

Q. What catalytic systems enhance regioselectivity in epoxide functionalization of this compound?

  • Methodological Answer :
  • Lewis Acid Catalysis : Use ZnCl2_2 or BF3_3-OEt2_2 in aprotic solvents (e.g., THF) to direct nucleophilic attack to the less hindered epoxide carbon .
  • Biocatalytic Approaches : Engineer tautomerase superfamily enzymes (e.g., 4-OT variants) to stabilize transition states favoring specific regioisomers .

Data Contradictions and Troubleshooting

Q. How to reconcile conflicting NMR data for this compound derivatives?

  • Methodological Answer :
  • Isomer Identification : Compare 1H^1 \text{H} NMR coupling constants (e.g., Jcis24HzJ_{\text{cis}} \approx 2–4 \, \text{Hz}, Jtrans57HzJ_{\text{trans}} \approx 5–7 \, \text{Hz}) with literature values .
  • 2D NMR Analysis : Use COSY and NOESY to resolve overlapping signals and confirm spatial relationships between protons .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction studies .

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